2-Cyclopropyl-5-methoxypyrimidine
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-cyclopropyl-5-methoxypyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-11-7-4-9-8(10-5-7)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
OYBNLRZNWNWJCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure:
| Step | Reagents/Conditions | Description |
|---|---|---|
| (a) | Phosphorus trichloride (PCl3), 4,6-dihydroxy-5-methoxypyrimidine sodium, 70–120 °C reflux | PCl3 is added to the reaction vessel and warmed to 70–80 °C; 4,6-dihydroxy-5-methoxypyrimidine sodium is added gradually over 0.5–1.5 hours while controlling temperature at 80–95 °C; reflux at 110–120 °C for 2–6 hours to form the chlorinated product. |
| (b) | Cooling below 90 °C, addition of organic solvent (e.g., triethylamine), hydrolysis with deionized water | The reaction mixture is cooled, stirred with organic solvent to dissolve, then hydrolyzed with water to separate layers. |
| (c) | pH adjustment to 6.5–7 with alkali liquor | To optimize extraction and purity, pH is adjusted to near neutral. |
| (d) | Distillation under reduced pressure (vapor pressure ≤ 0.2 MPa, 105–115 °C) | Removal of organic solvent to isolate the product. |
Advantages:
- Use of PCl3 instead of POCl3 lowers toxicity and cost.
- Controlled addition rate and temperature prevent runaway reactions.
- Hydrogen chloride gas produced is managed with an absorption unit to protect the environment.
This method yields 5-methoxy-4,6-dichloropyrimidine with high efficiency and safety.
Introduction of the Cyclopropyl Group at the 2-Position
The 2-cyclopropyl substituent can be introduced via nucleophilic substitution or amination reactions on chlorinated pyrimidine intermediates.
Typical Approach:
- Starting from 4-chloro-2-cyclopropyl-6-methoxypyrimidine or similar chlorinated intermediates, nucleophilic substitution with cyclopropylamine or cyclopropyl nucleophiles introduces the cyclopropyl group at the 2-position.
- Reaction conditions involve controlled temperature and solvent choice to favor substitution without side reactions.
A general synthetic route reported includes:
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclopropylation | Cyclopropylamine, solvent (e.g., dioxane), reflux for 4 hours | Excess cyclopropylamine (about 10%) is used to drive reaction to completion without base catalysts, simplifying purification. |
| Purification | Cooling, filtration, recrystallization (e.g., from acetic acid) | Yields around 70% reported for related cyclopropyl-substituted heterocycles. |
This approach avoids the need for strong bases and allows for efficient synthesis of cyclopropyl-substituted pyrimidines.
Methoxylation at the 5-Position
Methoxylation typically involves substitution of hydroxy or halogen groups with methoxy groups using methanol under basic conditions.
Reaction Conditions:
- Methanol as solvent and nucleophile.
- Sodium hydroxide or other base to deprotonate and facilitate substitution.
- Controlled temperature to avoid side reactions.
In multi-step syntheses, methoxylation can be performed either early (on pyrimidine precursors) or late (on chlorinated intermediates), depending on the synthetic route chosen.
Alternative Synthetic Routes and Catalytic Methods
Some advanced methods involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) to introduce substituents on the pyrimidine ring, including cyclopropyl groups or other functional moieties.
- Use of Pd(OAc)2 with ligands such as rac-BINAP or dppf under microwave heating can afford functionalized pyrimidines in moderate yields.
- Cyanation and subsequent functional group transformations allow diversification of the pyrimidine core.
These methods, while more complex, enable access to analogues with varied substitution patterns for medicinal chemistry applications.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- The substitution reactions are sensitive to temperature and reagent addition rate to avoid side reactions or decomposition.
- Using phosphorus trichloride in chlorination reduces operator hazard and environmental impact.
- Excess cyclopropylamine facilitates substitution without additional bases, simplifying purification.
- Hydrolysis steps require temperature control (≤60 °C) to minimize side reactions.
- Distillation under reduced pressure effectively removes solvents without degrading products.
- Catalytic cross-coupling methods enable the synthesis of labeled or functionalized analogues for research and pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening and cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of a pyrimidine N-oxide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-Cyclopropyl-5-methoxypyrimidine exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated notable inhibition of growth, suggesting its potential as an antimicrobial agent. The minimal inhibitory concentrations (MICs) were determined, showing efficacy against both Gram-positive and Gram-negative bacteria. For instance, it was found to be less effective than ciprofloxacin but showed better results in certain tests against specific strains of Candida albicans.
| Microbial Strain | Inhibition Zone (mm) | MIC (μM) |
|---|---|---|
| Candida albicans | 28.3 ± 0.4 | 752.1285 |
| Raoultella ornithinolytica | Significant inhibition | Not specified |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide, indicating its potential utility in treating inflammatory diseases. The IC50 values for its anti-inflammatory activity are comparable to established drugs like celecoxib.
Cancer Research
Potential Anticancer Activity
2-Cyclopropyl-5-methoxypyrimidine has shown promise in cancer research, with preliminary studies indicating its ability to inhibit cell proliferation in various cancer cell lines. The compound's structural features suggest it may interfere with cancer cell metabolism and promote apoptosis.
| Cancer Cell Line | IC50 Value (μg/mL) |
|---|---|
| MCF-7 (Breast cancer) | 0.02 |
| NCI-H460 (Lung cancer) | 0.03 |
| HepG2 (Liver cancer) | 0.04 |
These findings highlight the compound's potential as a candidate for further investigation in developing novel therapeutic agents for cancer treatment.
Drug Development
The unique structure of 2-Cyclopropyl-5-methoxypyrimidine enhances its binding affinity to specific biological targets, making it a valuable candidate in drug development. Ongoing research is exploring its mechanism of action, particularly how it interacts with enzymes and receptors involved in various diseases .
Industrial Applications
Agrochemicals Production
In addition to its medicinal applications, this compound is utilized in the production of agrochemicals. Its effective biological activity against pests contributes to the development of herbicides and pesticides.
Case Studies
Case Study 1: Antimicrobial Activity
A comprehensive study examined the antimicrobial properties of various pyrimidine derivatives, including 2-Cyclopropyl-5-methoxypyrimidine. Results indicated significant growth inhibition against multiple bacterial strains, supporting its potential as an antimicrobial agent.
Case Study 2: Drug Development
Research focused on the compound's role in inhibiting specific enzymes involved in cancer pathways demonstrated promising results, highlighting its potential utility in developing novel therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact mechanism depends on the specific application and the biological target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Cyclopropyl-5-methoxypyrimidine with key analogs from literature and commercial sources:
Key Observations:
Substituent Size and Polarity :
- The target compound’s cyclopropyl group at position 2 is smaller and less polar than the cyclopropylmethoxy group in , which may enhance membrane permeability in biological systems.
- The methoxy group at position 5 is less reactive than the carbaldehyde in or the carboxylic acid in , reducing susceptibility to nucleophilic attacks .
Electronic Effects :
- The electron-donating methoxy group in the target compound increases electron density at position 5, contrasting with the electron-withdrawing carbaldehyde in and the ionizable carboxylic acid in . This affects regioselectivity in further functionalization .
Solubility and Bioavailability :
Research Findings and Challenges
- Reactivity : The target compound’s methoxy group shows lower reactivity toward electrophilic substitution compared to carbaldehyde in , limiting direct derivatization at position 5 .
- Stability: Cyclopropyl-containing pyrimidines exhibit enhanced thermal stability over aliphatic analogs, as noted in materials science studies .
Biological Activity
2-Cyclopropyl-5-methoxypyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
2-Cyclopropyl-5-methoxypyrimidine belongs to the pyrimidine class of compounds. Its molecular formula is , and it features a cyclopropyl group at the 2-position and a methoxy group at the 5-position of the pyrimidine ring. The unique structure contributes to its biological activity.
The biological activity of 2-Cyclopropyl-5-methoxypyrimidine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, which may lead to antimicrobial and anticancer effects.
- Receptor Modulation : It may interact with receptors that are critical in cellular signaling, affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research has demonstrated that 2-Cyclopropyl-5-methoxypyrimidine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| K. pneumoniae | 64 µg/mL |
| C. albicans | 128 µg/mL |
These results indicate that the compound has potential as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-Cyclopropyl-5-methoxypyrimidine has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 4.7 |
| Colo-205 | 6.1 |
These values suggest that the compound may be more effective than some existing chemotherapeutic agents .
Case Studies
-
Study on Anticancer Efficacy :
A study conducted by Sabita et al. compared the efficacy of various pyrimidine derivatives, including 2-Cyclopropyl-5-methoxypyrimidine, against established cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity, particularly against MCF-7 cells, with an IC50 value significantly lower than that of standard treatments . -
Antimicrobial Evaluation :
In another study assessing the antimicrobial properties of pyrimidines, 2-Cyclopropyl-5-methoxypyrimidine was found to outperform traditional antibiotics against several resistant strains, highlighting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
